
MALT1 paracaspase inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MALT1 paracaspase inhibitor 3 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key mediator in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial for the activation and proliferation of lymphocytes. This compound has gained significant attention due to its potential therapeutic applications in treating various autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MALT1 paracaspase inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: MALT1 paracaspase inhibitor 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are then tested for their biological activity to identify the most potent and selective inhibitors .
Scientific Research Applications
MALT1 paracaspase inhibitor 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationships of MALT1 inhibitors. In biology, it helps elucidate the role of MALT1 in various cellular processes, including immune cell activation and proliferation .
In medicine, this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain types of cancer, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia . In the industry, it is used in drug discovery and development programs to identify new therapeutic agents targeting the NF-κB signaling pathway .
Mechanism of Action
MALT1 paracaspase inhibitor 3 exerts its effects by binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of downstream substrates, such as B-cell lymphoma 10 (BCL10), which is essential for the activation of the NF-κB signaling pathway . By blocking this pathway, this compound reduces the activation and proliferation of immune cells, leading to decreased inflammation and tumor growth .
Comparison with Similar Compounds
MALT1 paracaspase inhibitor 3 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include other MALT1 inhibitors, such as MI-2 and Z-VRPR-fmk, which also target the proteolytic activity of MALT1 . this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
Conclusion
This compound is a potent and selective inhibitor of MALT1, with significant potential for therapeutic applications in autoimmune diseases and cancer. Its unique mechanism of action and high efficacy make it a valuable tool for scientific research and drug development.
Properties
Molecular Formula |
C24H34BrFN6O4 |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-[(4-bromobenzoyl)amino]-3-methylbutanoyl]-N-[(3R)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H34BrFN6O4/c1-14(2)20(31-21(34)15-7-9-16(25)10-8-15)23(36)32-12-4-6-18(32)22(35)30-17(19(33)13-26)5-3-11-29-24(27)28/h7-10,14,17-18,20H,3-6,11-13H2,1-2H3,(H,30,35)(H,31,34)(H4,27,28,29)/t17-,18-,20-/m1/s1 |
InChI Key |
QZOFLKQMJMFUCU-QWFCFKBJSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B15073720.png)
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
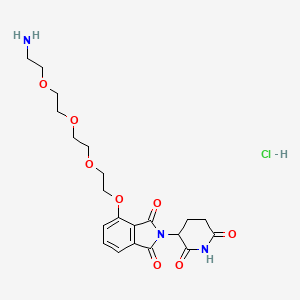
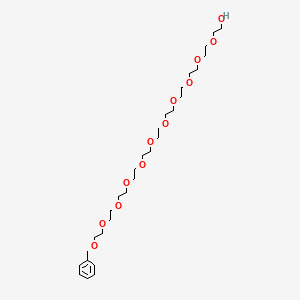

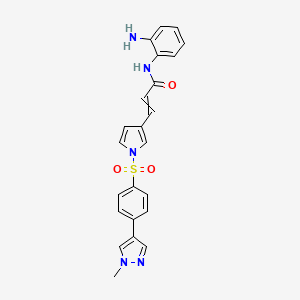


![2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B15073783.png)
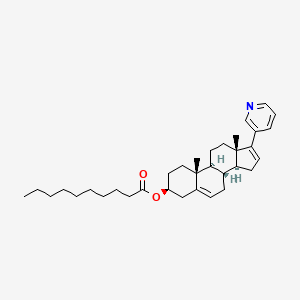
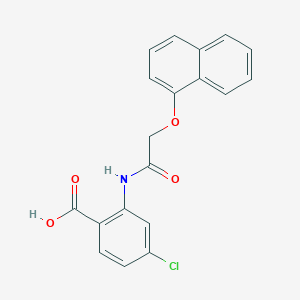
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
